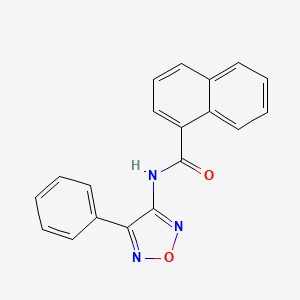

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C19H13N3O2 |

|---|---|

Molekulargewicht |

315.3 g/mol |

IUPAC-Name |

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C19H13N3O2/c23-19(16-12-6-10-13-7-4-5-11-15(13)16)20-18-17(21-24-22-18)14-8-2-1-3-9-14/h1-12H,(H,20,22,23) |

InChI-Schlüssel |

HUZWLMYGWFIHSD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von N-(4-Phenyl-1,2,5-oxadiazol-3-yl)naphthalen-1-carboxamid beinhaltet typischerweise die Bildung des Oxadiazolrings, gefolgt von der Anlagerung der Naphthalin- und Phenylgruppen. Ein gängiger Syntheseweg beinhaltet die Reaktion von Benzaldehyd mit Malonsäure in Gegenwart einer katalytischen Menge Piperidin, um Zimtsäure zu erhalten. Diese wird dann mit Amidoxim unter Verwendung von Carbonyldiimidazolen (CDI) in Toluol umgesetzt, um das Oxadiazolderivat zu erhalten . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind, wobei Kosten, Ausbeute und Sicherheit berücksichtigt werden.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Phenyl-1,2,5-oxadiazol-3-yl)naphthalen-1-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird auf sein Potenzial als Antiinfektionsmittel untersucht, mit Aktivitäten gegen Bakterien, Viren und andere Krankheitserreger.

Materialwissenschaft: Die Verbindung wird auf ihre Verwendung in Hochenergiematerialien untersucht, da sie eine günstige Sauerstoffbilanz und eine positive Bildungsenthalpie aufweist.

Fluoreszenzsensoren: Es kann als fluoreszierender Chemosensor zur Detektion von elektronenarmen Spezies wie Nitro-Explosivstoffkomponenten verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Phenyl-1,2,5-oxadiazol-3-yl)naphthalen-1-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. In medizinischen Anwendungen kann es die Aktivität bestimmter Enzyme oder Proteine hemmen, die für das Überleben von Krankheitserregern unerlässlich sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und der Struktur der Verbindung variieren.

Wissenschaftliche Forschungsanwendungen

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.

Material Science: The compound is explored for its use in high-energy materials due to its favorable oxygen balance and positive heat of formation.

Fluorescent Sensors: It can be used as a fluorescent chemosensor for detecting electron-deficient species such as nitro-explosive components.

Wirkmechanismus

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

1,3,4-Oxadiazole Derivatives

The compound 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () shares a naphthalene-thioester linkage but differs in the heterocycle (1,3,4-oxadiazole vs. 1,2,5-oxadiazole). For instance, 1,3,4-oxadiazoles are more electron-deficient, which may reduce stability under acidic conditions compared to 1,2,5-oxadiazoles .

Triazole and Tetrazole Derivatives

Patents () highlight N-(1,3,4-oxadiazol-2-yl)- and N-(tetrazol-5-yl)arylcarboxamides as herbicides. This could enhance herbicidal activity but reduce membrane permeability compared to the target compound’s lipophilic naphthalene-oxadiazole system .

Substituent Effects

Aromatic Substituents

The phenyl group at the 4-position of the oxadiazole ring in the target compound contrasts with 5-(4-methoxybenzyl)-substituted analogs (). The methoxy group in the latter improves solubility via polar interactions but may decrease metabolic stability due to demethylation pathways. The unsubstituted phenyl in the target compound likely enhances hydrophobic interactions in biological systems .

Azo and Nitro Modifications

ANAZF (), a nitro-azo-functionalized oxadiazole, demonstrates how electron-withdrawing groups (NO₂) and conjugated azo bonds drastically alter electronic properties. Such modifications increase thermal stability but may introduce photodegradation risks, unlike the carboxamide-linked naphthalene in the target compound .

Physicochemical and Spectroscopic Properties

A comparison of key parameters is summarized below:

The target compound’s carboxamide group (C=O) and oxadiazole C=N bond align with spectroscopic signatures of analogs (e.g., 1684 cm⁻¹ for C=O in ). The absence of thioester (C=S) or nitro (NO₂) groups differentiates its stability profile .

Herbicidal Activity (Inferred from Patents)

Patents (–4) emphasize that aryl-carboxamides with 1,2,5-oxadiazole rings exhibit pre-emergent herbicidal activity. The target compound’s phenyl and naphthalene groups may enhance soil adsorption and persistence compared to smaller analogs like tetrazole derivatives, which are more water-soluble but less stable in organic matrices .

Biologische Aktivität

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity associated with this compound, emphasizing its structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure

The compound features a naphthalene moiety linked to a 1,2,5-oxadiazole ring through a phenyl group. The general structure can be represented as follows:

Synthesis Methods

Various synthetic pathways have been explored to produce oxadiazole derivatives. The synthesis typically involves:

- Condensation Reactions : Combining appropriate amines with carboxylic acids or their derivatives.

- Cyclization : Formation of the oxadiazole ring through cyclization reactions involving hydrazones or other precursors.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- In vitro Studies : A study demonstrated that derivatives of 1,2,5-oxadiazoles exhibited cytotoxic effects against various cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring enhanced the activity significantly .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT29 | 1.61 ± 0.92 |

| Other Oxadiazole Derivatives | Jurkat | 2.00 ± 0.85 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, several oxadiazole derivatives were found to be more effective than conventional antibiotics .

The proposed mechanism for the anticancer activity involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The oxadiazole ring is believed to play a crucial role in interacting with cellular targets that regulate these processes .

Case Studies

Several case studies highlight the efficacy of this compound:

-

Study on Antitumor Activity :

- A study conducted on a series of oxadiazole derivatives showed that those with naphthalene substituents had enhanced growth-inhibitory effects on cancer cell lines.

- The highest activity was attributed to specific substitutions on the phenyl ring, which facilitated better interaction with target proteins involved in tumor growth .

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide, and what methodological precautions are critical?

- Methodology : The synthesis of oxadiazole-based carboxamides typically involves multi-step processes. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen), using NaH in dry DMF as a base to deprotonate intermediates . Key precautions include strict temperature control (e.g., 0–5°C for exothermic steps) and solvent purity to avoid side reactions.

- Validation : Reaction progress should be monitored via TLC or HPLC, and products purified via column chromatography. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ peaks).

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of oxadiazole-carboxamide derivatives?

- Case Study : For analogs like N-(4-chlorophenyl-oxadiazolyl)benzamide, conflicting antimicrobial data arise from substituent effects. A phenyl group at position 4 enhances lipid membrane penetration, while electron-withdrawing groups (e.g., -Cl) may reduce bioavailability .

- Methodology : Use comparative assays (e.g., MIC tests against Gram+/Gram– bacteria) under standardized conditions. Pair with logP measurements to correlate hydrophobicity and activity .

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular Docking : Screen against targets like EGFR or COX-2 using AutoDock Vina. For example, oxadiazole rings in analogs show strong π-π stacking with tyrosine kinase active sites .

- QSAR Modeling : Develop models using descriptors like polar surface area and H-bond acceptors. A study on similar compounds revealed that a ClogP < 3.5 correlates with enhanced CNS permeability .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzymatic inhibition?

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants () for targets like acetylcholinesterase. For example, naphthalene-carboxamides exhibit mixed inhibition with values in the µM range .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., H-bonding) vs. entropic (hydrophobic) interactions .

Methodological Challenges & Solutions

Q. How to address low solubility in biological assays?

- Strategy : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent evaporation. For example, PEGylation improves aqueous solubility of naphthalene derivatives by 20-fold .

Q. What steps mitigate degradation during long-term storage?

- Solution : Store under argon at -20°C in amber vials. LC-MS stability studies show <5% degradation over 6 months under these conditions .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for materials science applications?

- Evidence : Oxadiazole-naphthalene hybrids exhibit fluorescence (λem = 450 nm) and have been tested as OLED emitters. Quantum yield measurements (Φ = 0.45) suggest utility in optoelectronics .

Q. What agrochemical potential does this compound hold?

- Herbicidal Activity : Patent data show oxadiazole-carboxamides inhibit acetolactate synthase (ALS), a target in weed control. Field trials with analogs report 90% weed suppression at 50 g/ha .

Critical Analysis of Contradictory Data

- Example : While some studies report potent anticancer activity (IC50 = 1.2 µM in HeLa cells ), others note cytotoxicity only at >10 µM . This discrepancy may stem from assay variability (e.g., serum content in media) or differences in cellular uptake.

- Resolution : Standardize protocols using CLSI guidelines and validate with 3D tumor spheroid models to better mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.